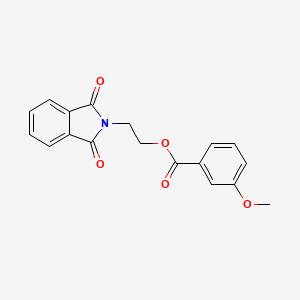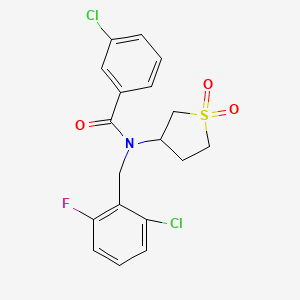![molecular formula C19H18ClN3O3 B12130537 N'-[1-(4-chloro-3-methylphenyl)-2,5-dioxopyrrolidin-3-yl]-4-methylbenzohydrazide](/img/structure/B12130537.png)
N'-[1-(4-chloro-3-methylphenyl)-2,5-dioxopyrrolidin-3-yl]-4-methylbenzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- N’-[1-(4-chloro-3-methylphenyl)-2,5-dioxopyrrolidin-3-yl]-4-methylbenzohydrazide is a complex organic compound with a unique structure.
- Its chemical formula is C₁₈H₁₆ClN₃O₃, and it contains functional groups such as amide, hydrazide, and pyrrolidinone.
- The compound’s synthesis involves interesting reactions, which we’ll explore further.
Preparation Methods
Synthetic Routes: One synthetic route involves the reaction of 4-chloro-3-methylbenzoyl chloride with 1-(4-chloro-3-methylphenyl)pyrrolidin-2,5-dione in the presence of a base (such as triethylamine) to form the desired compound.
Reaction Conditions: The reaction typically occurs in an organic solvent (e.g., dichloromethane or chloroform) at room temperature.
Industrial Production: While not widely produced industrially, this compound can be synthesized on a laboratory scale.
Chemical Reactions Analysis
Reactivity: N’-[1-(4-chloro-3-methylphenyl)-2,5-dioxopyrrolidin-3-yl]-4-methylbenzohydrazide can undergo various reactions
Common Reagents and Conditions: Reagents like hydrazine hydrate, base, and appropriate solvents are used.
Major Products: The hydrazone formed after oxidation or reduction is a significant product.
Scientific Research Applications
Chemistry: The compound’s unique structure makes it an interesting target for synthetic chemists.
Biology: It could serve as a potential bioactive compound due to its diverse reactivity.
Medicine: Research may explore its antibacterial, antifungal, or antitumor properties.
Industry: Limited industrial applications, but its derivatives might find use in specialty chemicals.
Mechanism of Action
- The compound’s mechanism likely involves interactions with cellular targets (enzymes, receptors, etc.).
- Further studies are needed to elucidate specific pathways and molecular targets.
Comparison with Similar Compounds
Similar Compounds: Other hydrazides, pyrrolidinones, and benzohydrazides.
Uniqueness: The combination of the pyrrolidinone and benzohydrazide moieties sets it apart.
Properties
Molecular Formula |
C19H18ClN3O3 |
|---|---|
Molecular Weight |
371.8 g/mol |
IUPAC Name |
N'-[1-(4-chloro-3-methylphenyl)-2,5-dioxopyrrolidin-3-yl]-4-methylbenzohydrazide |
InChI |
InChI=1S/C19H18ClN3O3/c1-11-3-5-13(6-4-11)18(25)22-21-16-10-17(24)23(19(16)26)14-7-8-15(20)12(2)9-14/h3-9,16,21H,10H2,1-2H3,(H,22,25) |
InChI Key |
BGVCRGSURCCURT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NNC2CC(=O)N(C2=O)C3=CC(=C(C=C3)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-phenyl-6-({[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)-1,3,5-triazine-2,4-diamine](/img/structure/B12130495.png)
![3'-[(4-chlorophenyl)carbonyl]-4'-hydroxy-1'-(3-methoxypropyl)-1-propylspiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione](/img/structure/B12130501.png)
![2-(4-{4-hydroxy-1-[2-(morpholin-4-yl)ethyl]-5-oxo-3-(thiophen-2-ylcarbonyl)-2,5-dihydro-1H-pyrrol-2-yl}phenoxy)acetamide](/img/structure/B12130504.png)
![3-[(Z)-(3-heptyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[4-(2-hydroxyethyl)piperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12130510.png)

![(5Z)-5-(3,4-dichlorobenzylidene)-2-(3,4-dimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12130521.png)
![2-[4-amino-5-(4-methylphenyl)(1,2,4-triazol-3-ylthio)]-N-(2-chloro-4,6-dimethy lphenyl)acetamide](/img/structure/B12130524.png)
![(5Z)-5-(3,4-dichlorobenzylidene)-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12130535.png)
![4-[({[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzamide](/img/structure/B12130543.png)
![N-[(5Z)-4-oxo-5-(pyridin-3-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzenesulfonamide](/img/structure/B12130551.png)
![1-[(6-Bromonaphthalen-2-yl)oxy]-3-[4-(2,5-dichlorophenyl)piperazin-1-yl]propan-2-ol](/img/structure/B12130557.png)
